N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride
Description
Molecular Basis of Transport Dynamics
Biocytin hydrochloride’s transport properties stem from its structural hybridity: the d-biotin moiety facilitates avidin-based detection, while the l-lysine residue enhances solubility and neuronal uptake. Upon microinjection into neural tissue, the compound is internalized via iontophoresis or passive diffusion, after which it undergoes microtubule-dependent transport along axons. Anterograde transport dominates in most systems, with the tracer accumulating in presynaptic terminals within 24–48 hours. Retrograde transport, though less efficient, occurs in pathways such as the striatonigral system, where it labels somata and dendritic arbors.
The tracer’s small molecular weight (372.9 g/mol) enables rapid diffusion through intracellular compartments, while its stability in acidic environments prevents degradation during long survival periods (>14 days). Modified derivatives, such as tert-amide-stabilized biocytin, further enhance transport fidelity by resisting enzymatic cleavage, thereby extending the temporal window for connectivity analysis.
Detection and Resolution Limits
Avidin-biotin-peroxidase complex (ABC) histochemistry remains the gold standard for visualizing transported biocytin hydrochloride. This method achieves submicron resolution, revealing:
- Axonal collaterals : Thin fibers (0.1–0.3 µm diameter) are routinely traced across millimeter-scale distances.
- Synaptic boutons : Electron-dense reaction products localize to presynaptic vesicles, enabling ultrastructural validation of connections.
- Dendritic spines : High-affinity streptavidin conjugates label spine heads and necks in Golgi-like detail.
Comparative studies show biocytin hydrochloride surpasses fluorescent tracers like Lucifer yellow in photostability and permanence, making it ideal for archival studies.
Properties
Molecular Formula |
C12H23ClN4O2S |
|---|---|
Molecular Weight |
322.86 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H |
InChI Key |
UWYKXZBFDOWDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Biotin
The primary route involves derivatizing biotin through sequential amidation and azlactone coupling (Figure 4–6 in):
Biotin Methyl Ester Formation :
- Biotin is refluxed in methanol with p-toluenesulfonic acid (TsOH) to yield biotin methyl ester.
- Reaction :
$$
\text{Biotin} + \text{CH}_3\text{OH} \xrightarrow{\text{TsOH}} \text{Biotin methyl ester}
$$
Amination with Ethylenediamine :
- Biotin methyl ester reacts with excess 1,2-diaminoethane (ethylenediamine) in ethanol to form N-(2-aminoethyl)-biotinamide.
- Intermediate :
$$
\text{Biotin methyl ester} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{N-(2-aminoethyl)-biotinamide}
$$
VDMA (2-Vinyl-4,4-dimethylazlactone) Coupling :
- The aminoethyl-biotinamide reacts with VDMA in water to introduce a C10 linker (Figure 4).
- Product : Biotin-C10-ene (C$${17}$$H$${28}$$N$$4$$O$$3$$S).
Hydrochloride Salt Formation :
- Treatment with concentrated HCl yields the final hydrochloride salt.
Alternative Peptide Coupling Approach
A second method employs solid-phase peptide synthesis (SPPS) principles:
- Reagents : Fmoc-ethylenediamine, Boc-protected amino acids (α-methyl alanine, β-alanine), and HATU/DIPEA for amide bond formation.
- Key Steps :
Key Reaction Conditions and Yields
Structural Characterization
- Molecular Formula : C$${12}$$H$${22}$$N$$4$$O$$2$$S·HCl (MW: 322.86 g/mol).
- Spectroscopic Data :
- $$^1$$H NMR (DMSO-d$$_6$$) : δ 4.49 (dd, 1H), 4.31 (dd, 1H), 3.32 (t, 2H), 2.93 (dd, 1H), 2.70 (d, 1H).
- HRMS (ESI) : [M+H]$$^+$$ calc. 287.14, found 287.12.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The amino and amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs share the biotin core but differ in substituents, counterions, or appended functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Counterion Effects : The hydrobromide analog (CAS 216299-38-6) shows 98% structural similarity to the hydrochloride form but may exhibit differences in solubility and crystallinity .
- Functionalization : Derivatives like the biotinylated colchicine () and CDK9 inhibitor () demonstrate how the biotin core is exploited for targeted drug delivery or enzymatic inhibition.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Target Compound | Hydrobromide Analog | N-(5-aminopentyl) Analog |
|---|---|---|---|
| Solubility (25°C) | 0.6 g/L (water) | Not reported | Not reported |
| Density (g/cm³) | 1.189 | 1.21 (estimated) | 1.17 (estimated) |
| Melting Point | Not reported | Not reported | Not reported |
| LogP | -1.2 (calculated) | -1.0 (calculated) | -0.8 (calculated) |
Source :
Biological Activity
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide; hydrochloride (CAS: 111822-45-8) is a biotin-containing compound notable for its applications in neuroscience research. It is primarily utilized for intracellular labeling and neuronal tracing due to its high solubility and ability to form stable complexes with proteins like streptavidin and avidin. This article provides an overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thieno[3,4-d]imidazole moiety and a pentanamide group. The molecular formula is C12H23ClN4O2S, and it exhibits a net positive charge due to the presence of amine groups. This characteristic enhances its solubility in aqueous environments and facilitates its use in biological systems.
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride primarily exerts its biological effects by:
- Diffusion through Gap Junctions : The compound can diffuse through gap junctions between cells, allowing for intercellular communication.
- Binding to Intracellular Proteins : Its biotin moiety enables strong binding to streptavidin or avidin, facilitating the visualization of labeled neurons through various imaging techniques.
- Enhancing Neuronal Tracing : By labeling neurons intracellularly, it allows researchers to study neuronal connectivity and morphology in detail.
Applications in Research
This compound has a wide range of applications across various fields:
- Neuroscience : It is extensively used for intracellular labeling of neurons to trace neuronal circuits and understand their implications in neurological disorders.
| Application | Description |
|---|---|
| Intracellular Labeling | Tracing neuronal connectivity and morphology |
| Neuronal Circuit Mapping | Studying the functional properties of neural networks |
| Diagnostic Tool Development | Used in imaging techniques for neurological research |
Case Studies and Research Findings
- Neuronal Tracing Studies : In a study examining the connectivity of specific neuronal populations in rodent models, researchers employed this compound to label neurons selectively. The results demonstrated enhanced visualization of neural pathways compared to traditional methods.
- Neurological Disorder Research : Another study focused on mapping neural circuits involved in Alzheimer's disease using this compound. The findings revealed alterations in neuronal connectivity associated with disease progression.
Binding Affinity Studies
Research has shown that N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride exhibits high binding affinity for streptavidin. Binding studies typically report a dissociation constant (Kd) in the low nanomolar range (e.g., 2 nM), indicating strong interactions that are critical for effective labeling in microscopy applications.
Safety and Handling
While the compound is highly effective for research purposes, it is important to note potential safety concerns:
- Skin Irritation : The compound may cause skin irritation upon contact.
| Hazard Classification | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound exhibits a molecular weight of 286.39 g/mol (C₁₂H₂₂N₄O₂S) and a calculated density of 1.189 g/cm³ at 20°C. Solubility is very low in water (0.6 g/L at 25°C), necessitating polar aprotic solvents (e.g., DMF or DMSO) for dissolution in biological assays. These properties require careful consideration in formulation studies to avoid precipitation in aqueous buffers and ensure stability during long-term storage at -20°C in inert atmospheres .
Q. What safety protocols are recommended for handling this compound?
Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Researchers should use PPE (gloves, goggles), work in fume hoods, and adhere to GHS-compliant waste disposal. Storage in dark, dry conditions (-20°C) under nitrogen is critical to prevent degradation .
Q. What standard synthetic routes are used to produce this compound?
Common methods involve functionalizing thieno[3,4-d]imidazole precursors via nucleophilic substitutions and coupling reactions. For example, D-biotin derivatives can be converted to acyl chlorides using thionyl chloride, followed by amide bond formation with ethylenediamine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields and purity?
Key parameters include:
- Temperature control : Maintaining ≤40°C during coupling steps to minimize side reactions.
- Purification : Using reverse-phase chromatography (e.g., C18 columns with trifluoroacetic acid/MeOH gradients) to resolve stereoisomers and byproducts.
- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling of aromatic moieties, as described in analogous thienoimidazole syntheses .
Q. How does stereochemical configuration impact biological activity?
The (3aS,4S,6aR) stereoisomer shows higher binding affinity to biotin-dependent enzymes (e.g., carboxylases) due to complementary hydrogen bonding with conserved lysine residues. Computational docking studies (using AutoDock Vina) suggest that altering stereochemistry disrupts key interactions, reducing enzymatic inhibition by >50% .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
Multi-channel machine learning models (e.g., prompt-guided atom aggregation) can map functional group contributions to bioactivity. For example, attention mechanisms highlight the thienoimidazole core and terminal aminoethyl group as critical for binding streptavidin (Kd ≈ 10⁻⁹ M) .
Q. How can analytical challenges in characterizing degradation products be addressed?
LC-MS/MS with collision-induced dissociation (CID) is recommended for identifying oxidation byproducts. For example, the thienoimidazole ring undergoes photooxidation to sulfoxides, detectable via m/z shifts (+16 Da) and validated using synthetic standards .
Methodological Considerations
Q. What assays are suitable for evaluating enzyme inhibition?
- Fluorescence anisotropy : Quantifies binding to biotinylated targets (e.g., transglutaminase 2) with a dynamic range of 0.1–100 nM .
- Kinetic assays : Use NADH-coupled systems to monitor carboxylase activity inhibition (IC50 calculations require ≥3 replicates to account for enzyme batch variability) .
Q. How can researchers validate target engagement in cellular models?
- Biotin-avidin pull-down : Treat lysates with the compound, followed by streptavidin beads and Western blotting for co-precipitated proteins.
- Click chemistry : Incorporate alkyne-tagged analogs (e.g., via CuAAC reactions) for proximity ligation assays to map subcellular localization .
Contradictions and Gaps in Literature
- Synthetic yields : Reported yields for acyl chloride intermediates vary from 66% to <5%, likely due to thionyl chloride purity or residual solvent in purification steps .
- Biological activity : While in vitro studies suggest nanomolar potency, in vivo efficacy data are lacking, highlighting the need for PK/PD studies in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
